dl-2,2'-Bis(p-chlorophenyl)(3,3'-bithiazolidine)-4,4'-dione
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Overview
Description
dl-2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound characterized by its bithiazolidine core and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dl-2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the reaction of p-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the bithiazolidine core. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and automated systems are often employed to enhance reaction rates and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl rings, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its interactions with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features might be optimized to enhance its efficacy and selectivity against specific diseases.
Industry
In industrial applications, the compound could be used as an intermediate in the production of agrochemicals, dyes, or polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which dl-2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The bithiazolidine core could play a crucial role in binding to these targets, while the chlorophenyl groups might enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the dl- prefix, indicating a different stereochemistry.
2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Substituted with different functional groups on the phenyl rings.
Uniqueness
The unique combination of the bithiazolidine core and chlorophenyl substituents distinguishes dl-2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione from other similar compounds. This structural uniqueness may confer specific reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
95035-76-0 |
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Molecular Formula |
C18H14Cl2N2O2S2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2 |
InChI Key |
JODCNIPMCHXUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)N3C(SCC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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